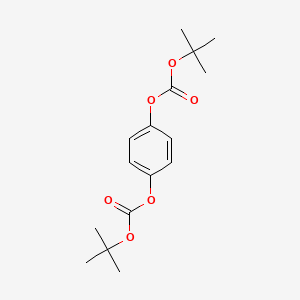
1,4-Phenylene di-tert-butyl bis(carbonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phenylene di-tert-butyl bis(carbonate) is an organic compound with the molecular formula C16H22O6 and a molecular weight of 310.35 g/mol . It is a solid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of two tert-butyl carbonate groups attached to a 1,4-phenylene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Phenylene di-tert-butyl bis(carbonate) can be synthesized through the reaction of 1,4-dihydroxybenzene with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1,4-dihydroxybenzene+2di-tert-butyl dicarbonate→1,4-Phenylene di-tert-butyl bis(carbonate)+2CO2
Industrial Production Methods
Industrial production of 1,4-Phenylene di-tert-butyl bis(carbonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Phenylene di-tert-butyl bis(carbonate) undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl carbonate groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form 1,4-dihydroxybenzene and tert-butyl alcohol in the presence of an acid or base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can form a carbamate derivative.
Hydrolysis: The major products are 1,4-dihydroxybenzene and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
1,4-Phenylene di-tert-butyl bis(carbonate) has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis. It helps in the selective protection and deprotection of phenolic hydroxyl groups.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where protection of phenolic groups is necessary during multi-step synthesis.
Industry: Applied in the production of polymers and advanced materials where phenolic protection is crucial.
Mecanismo De Acción
The mechanism of action of 1,4-Phenylene di-tert-butyl bis(carbonate) primarily involves the protection of phenolic hydroxyl groups. The tert-butyl carbonate groups prevent unwanted reactions at the phenolic sites during synthetic procedures. The protection is achieved through the formation of a stable carbonate linkage, which can be selectively removed under specific conditions to regenerate the free phenol .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines.
tert-Butyl phenyl carbonate: Used for the protection of phenols similar to 1,4-Phenylene di-tert-butyl bis(carbonate).
Dimethyl dicarbonate: Utilized in the protection of alcohols and phenols.
Uniqueness
1,4-Phenylene di-tert-butyl bis(carbonate) is unique due to its ability to protect two phenolic hydroxyl groups simultaneously on a 1,4-phenylene ring. This dual protection capability makes it particularly useful in complex synthetic procedures where selective protection and deprotection are required.
Propiedades
IUPAC Name |
tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHBOTUNPDMTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)
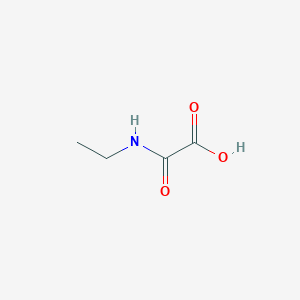
![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)
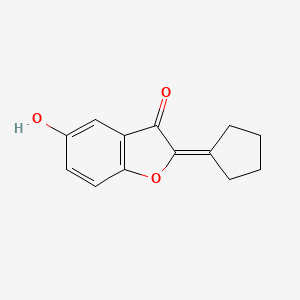
![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)
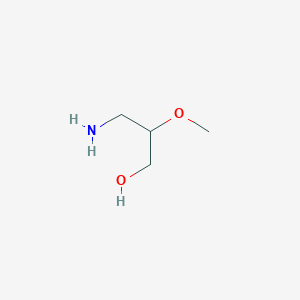
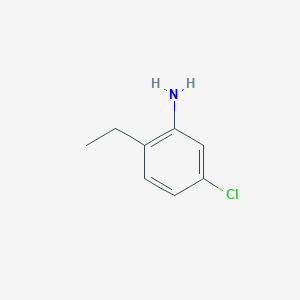
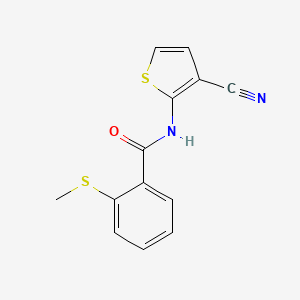
![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)
![4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2631963.png)
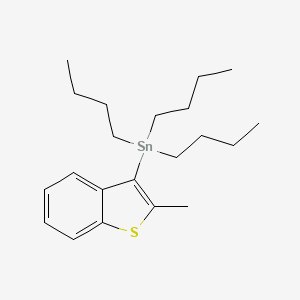


![7-Chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2631968.png)
